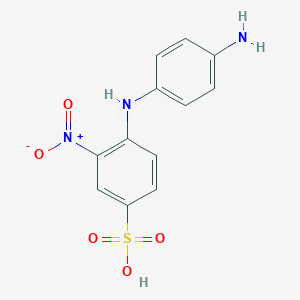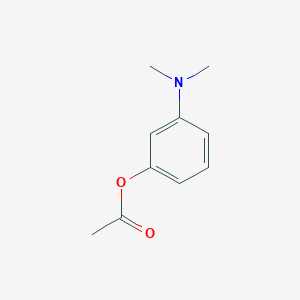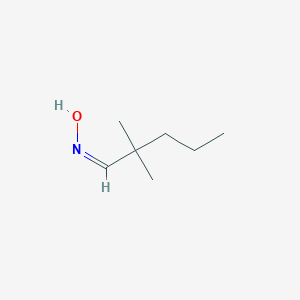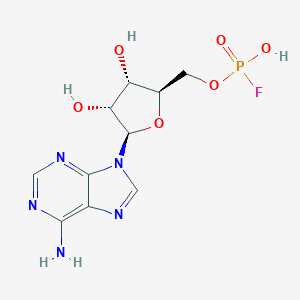
4-Hydroxyaminoquinoline 1-oxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyaminoquinoline 1-oxide hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the study of carcinogenesis. It is a derivative of 4-nitroquinoline 1-oxide, a well-known carcinogen. This compound is often used in experimental models to induce DNA damage and study the mechanisms of cancer development .
Métodos De Preparación
The synthesis of 4-hydroxyaminoquinoline 1-oxide hydrochloride typically involves the reduction of 4-nitroquinoline 1-oxide. One common method includes the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often require a controlled environment to ensure the selective reduction of the nitro group to the hydroxyamino group .
Industrial production methods may involve similar reduction processes but on a larger scale, with additional steps to purify the final product. The use of advanced filtration and crystallization techniques ensures the high purity of this compound for research purposes .
Análisis De Reacciones Químicas
4-Hydroxyaminoquinoline 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: The compound can be further reduced to form aminoquinoline derivatives.
Substitution: It can undergo substitution reactions where the hydroxyamino group is replaced by other functional groups.
The major products formed from these reactions include various quinoline derivatives, which are of interest in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
4-Hydroxyaminoquinoline 1-oxide hydrochloride has several applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 4-hydroxyaminoquinoline 1-oxide hydrochloride exerts its effects is through the formation of DNA adducts. These adducts result from the covalent binding of the compound to DNA, leading to single-strand breaks and other forms of DNA damage . The compound’s interaction with DNA disrupts normal cellular processes, ultimately leading to carcinogenesis. The molecular targets include guanine and adenine bases in the DNA, which form adducts that interfere with DNA replication and repair .
Comparación Con Compuestos Similares
4-Hydroxyaminoquinoline 1-oxide hydrochloride is unique compared to other quinoline derivatives due to its specific ability to form DNA adducts and induce carcinogenesis. Similar compounds include:
4-Nitroquinoline 1-oxide: The parent compound, known for its potent carcinogenic properties.
4-Aminoquinoline: A derivative used in antimalarial drugs like chloroquine.
4-Hydroxyquinoline: Another derivative with applications in medicinal chemistry.
These compounds share structural similarities but differ in their specific reactivities and applications, highlighting the unique properties of this compound in scientific research .
Propiedades
Número CAS |
1010-61-3 |
|---|---|
Fórmula molecular |
C9H9ClN2O2 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
(NZ)-N-(1-hydroxyquinolin-4-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9;/h1-6,12-13H;1H/b10-8-; |
Clave InChI |
QSXDAZCGWHRQME-DQMXGCRQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=N\O)/C=CN2O.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl |
Sinónimos |
4-HYDROXYAMINOQUINOLINE N-OXIDE HYDROCHLORIDE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)









![Spiro[5.5]undecane](/img/structure/B92164.png)
